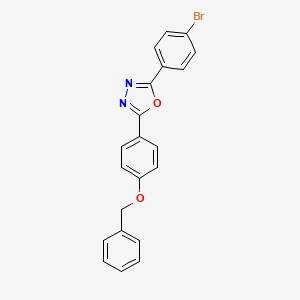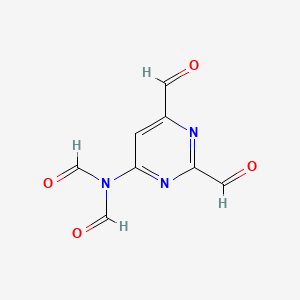
5-Ethylisoxazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylisoxazole-3-carbohydrazide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 5-Ethylisoxazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl isoxazole-3-carboxylate with hydrazine hydrate under refluxing conditions. This reaction yields this compound as the primary product .
Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the compound on a larger scale.
Análisis De Reacciones Químicas
5-Ethylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as copper or ruthenium . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Ethylisoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells and reduce the production of tumor necrosis factor (TNF-α) in human whole blood cell cultures . These effects are often mediated through the activation of apoptotic pathways and the modulation of immune responses.
Comparación Con Compuestos Similares
5-Ethylisoxazole-3-carbohydrazide can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carbohydrazide: Similar in structure but with a methyl group instead of an ethyl group.
5-Phenylisoxazole-3-carbohydrazide: Contains a phenyl group, which imparts different biological activities.
Isocarboxazid: A monoamine oxidase inhibitor used in the treatment of depression.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
707536-50-3 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
5-ethyl-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-2-4-3-5(9-11-4)6(10)8-7/h3H,2,7H2,1H3,(H,8,10) |
Clave InChI |
KRYPKOCGGJVFGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NO1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)




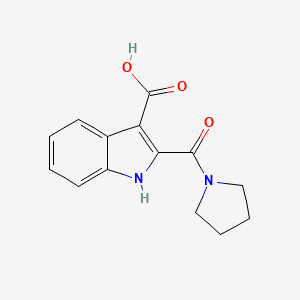
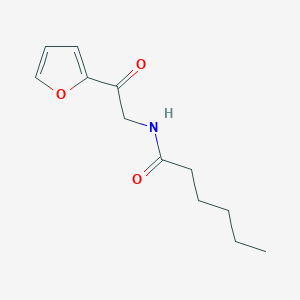

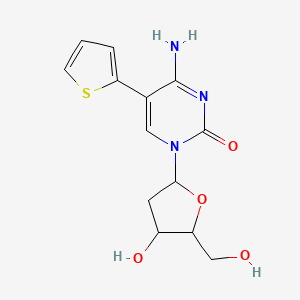
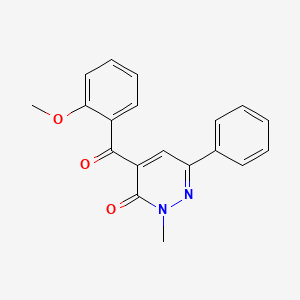
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)
